![molecular formula C17H13N3O2 B2681841 4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid CAS No. 358674-33-6](/img/structure/B2681841.png)
4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid
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Overview
Description
4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid, also known as QMB, is an organic compound with a molecular formula of C17H13N3O2 . It has a molecular weight of 291.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H13N3O2/c21-17(22)13-6-8-14(9-7-13)20-18-11-15-10-5-12-3-1-2-4-16(12)19-15/h1-11,20H,(H,21,22)/b18-11+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound has a melting point of 312 - 313 degrees Celsius .Scientific Research Applications
Materials Science and Chemistry
- Mesomeric Betaines and Conjugation Studies : A study explored the properties of a propeller-shaped mesomeric betaine, which shares structural similarities with 4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid. The study delved into the charge distribution and conjugation within the molecule, shedding light on its potential applications in material sciences and organic chemistry due to its unique electronic properties (Schmidt et al., 2019).
Pharmacology and Biomedical Research
Antimicrobial and Antituberculosis Evaluation : Novel quinoxaline derivatives, structurally related to 4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid, were synthesized and showed promising antimicrobial and anti-tuberculosis activities. These findings suggest potential applications in developing new therapeutics against resistant microbial strains (Saravanan et al., 2017).
Antibacterial and Antifungal Activities : Another study focused on synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives, demonstrating significant antibacterial and antifungal activities. Such compounds, sharing core structural motifs with 4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid, highlight the potential for developing new antimicrobial agents (Holla et al., 2006).
Synthesis and Molecular Studies
Coordination Polymers and Gas Sensing : Research into coordination polymers derived from (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid, a compound related to 4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid, revealed applications in gas sensing. These polymers' structural and fluorescent properties suggest their potential use in detecting gases and vapors (Rad et al., 2016).
Zinc Sensing in Biological Systems : A study on quinoline-derivatized fluoresceins, related to the structural family of 4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid, demonstrated their utility in sensing Zn(II) ions in biological systems. The findings suggest potential applications in bioimaging and studying zinc's role in biological processes (Nolan et al., 2005).
Safety and Hazards
properties
IUPAC Name |
4-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-17(22)13-6-8-14(9-7-13)20-18-11-15-10-5-12-3-1-2-4-16(12)19-15/h1-11,20H,(H,21,22)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKJFFRDGFXBGZ-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NNC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid |
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